molecular formula C18H35O3- B1235989 (R)-10-Hydroxystearate

(R)-10-Hydroxystearate

Cat. No. B1235989
M. Wt: 299.5 g/mol
InChI Key: PAZZVPKITDJCPV-QGZVFWFLSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-10-hydroxyoctadecanoate is a hydroxy monocarboxylic acid anion resulting from the removal of the proton from the carboxy group of (R)-10-hydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion, a hydroxy saturated fatty acid anion and a 10-hydroxyoctadecanoate. It derives from an octadecanoate. It is a conjugate base of a (R)-10-hydroxyoctadecanoic acid.

Scientific Research Applications

Biotechnological Production

(R)-10-Hydroxystearate is a product of microbial biotransformation, with Lactobacillus rhamnosus used as a whole-cell biocatalyst for the regio- and stereoselective hydration of unsaturated fatty acids. This process yields high enantiomeric purity of (R)-10-hydroxystearate and demonstrates its potential for scalable production of high-value flavor ingredients and other fine chemicals from vegetable oil-derived unsaturated fatty acids (Serra & De Simeis, 2018).

Material Science and Organogel Formation

(R)-10-Hydroxystearic acid plays a significant role in the formation of organogels, a property leveraged in material science for creating stable gels in paraffin oil. This characteristic is pivotal for understanding hydrogen bonding's structural role in organogelator performance and has implications for designing new materials with specific properties (Asaro et al., 2020).

Environmental Sustainability

A novel method for synthesizing methyl (R)-10-hydroxystearate from sewage scum highlights an eco-friendly approach to valorizing waste materials. By converting lipid components of sewage scum into valuable biochemicals, this process not only offers a sustainable route for waste management but also contributes to the production of biolubricants and biodiesel, enhancing the circular economy (di Bitonto et al., 2021).

Enzymatic Synthesis and Biocatalysis

Research into the enzymatic synthesis of (R)-10-hydroxystearate demonstrates the efficiency of biocatalysis in producing hydroxy fatty acids. The use of oleate hydratase from various microbial sources, including Stenotrophomonas maltophilia, for the bioconversion of oleic acid to (R)-10-hydroxystearate, underscores the potential of enzyme technology in facilitating green chemistry applications and the production of industrially relevant compounds (Jeon et al., 2012).

properties

Product Name

(R)-10-Hydroxystearate

Molecular Formula

C18H35O3-

Molecular Weight

299.5 g/mol

IUPAC Name

(10R)-10-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1

InChI Key

PAZZVPKITDJCPV-QGZVFWFLSA-M

Isomeric SMILES

CCCCCCCC[C@H](CCCCCCCCC(=O)[O-])O

SMILES

CCCCCCCCC(CCCCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-10-Hydroxystearate
Reactant of Route 2
(R)-10-Hydroxystearate
Reactant of Route 3
(R)-10-Hydroxystearate
Reactant of Route 4
(R)-10-Hydroxystearate
Reactant of Route 5
Reactant of Route 5
(R)-10-Hydroxystearate
Reactant of Route 6
Reactant of Route 6
(R)-10-Hydroxystearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.